

A Comparative Guide to the Spectroscopic Data of Azelaic Acid and Its Derivatives

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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for azelaic acid and its common derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Introduction to Azelaic Acid and its Derivatives

Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile molecule with applications in pharmaceuticals and polymer synthesis.^[1] Its derivatives, particularly esters and amides, are of significant interest for their potential as prodrugs, enhanced solubility, and utility as monomers for biomaterials. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of these compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for azelaic acid and selected ester and amide derivatives.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
Azelaic Acid	~12.0 (broad s)	-COOH
2.18 (t)	α -CH ₂	
1.47 (m)	β -CH ₂	
1.25 (m)	γ , δ , ε -CH ₂	
Dimethyl Azelate	3.67 (s)	-OCH ₃
2.30 (t)	α -CH ₂	
1.62 (m)	β -CH ₂	
1.31 (m)	γ , δ , ε -CH ₂	
Diethyl Azelate	4.12 (q)	-OCH ₂ CH ₃
2.28 (t)	α -CH ₂	
1.60 (m)	β -CH ₂	
1.33 (m)	γ , δ , ε -CH ₂	
1.25 (t)	-OCH ₂ CH ₃	
Dibutyl Azelate	4.06 (t)	-OCH ₂ (CH ₂) ₂ CH ₃
2.27 (t)	α -CH ₂	
1.60 (m)	-OCH ₂ CH ₂ CH ₂ CH ₃ , β -CH ₂	
1.38 (m)	-OCH ₂ CH ₂ CH ₂ CH ₃	
1.32 (m)	γ , δ , ε -CH ₂	
0.94 (t)	-OCH ₂ (CH ₂) ₂ CH ₃	
Poly(hexamethylene azelamide) (Nylon 6,9)	~7.9 (broad s)	-NH-
3.1 (m)	-NH-CH ₂ -	
2.1 (t)	α -CH ₂	

1.5 (m)	$\beta\text{-CH}_2$ (acid part), $-\text{NH-CH}_2-$ CH_2-
1.3 (m)	$\gamma, \delta, \varepsilon\text{-CH}_2$ (acid part), central CH_2 (diamine part)

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[\[2\]](#)

^{13}C NMR Spectroscopy Data

^{13}C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Compound	Chemical Shift (δ , ppm)	Assignment
Azelaic Acid	173.4 - 174.4	-COOH
33.1 - 33.7	α -C	
27.8 - 28.5	β -C, δ -C, ε -C	
23.9 - 24.5	γ -C	
Dimethyl Azelate	174.2	-C=O
51.4	-OCH ₃	
34.0	α -C	
29.0	β -C, δ -C, ε -C	
24.9	γ -C	
Diethyl Azelate	173.7	-C=O
60.2	-OCH ₂ CH ₃	
34.3	α -C	
29.1	β -C, δ -C, ε -C	
25.0	γ -C	
14.2	-OCH ₂ CH ₃	
Dibutyl Azelate	173.8	-C=O
64.1	-OCH ₂ (CH ₂) ₂ CH ₃	
34.4	α -C	
30.7	-OCH ₂ CH ₂ CH ₂ CH ₃	
29.1	β -C, δ -C, ε -C	
25.0	γ -C	
19.2	-OCH ₂ CH ₂ CH ₂ CH ₃	
13.7	-OCH ₂ (CH ₂) ₂ CH ₃	

Poly(hexamethylene azelamide) (Nylon 6,9)	~173	-C=O (amide)
	~40	-NH-CH ₂ -
	~36	α-C
	~29	β-C, δ-C, ε-C (acid part), central CH ₂ (diamine part)
	~26	γ-C (acid part), -NH-CH ₂ -CH ₂ -

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[\[2\]](#)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	Key Vibrational Frequencies (cm ⁻¹)	Assignment
Azelaic Acid	2500-3300 (broad)	O-H stretch (carboxylic acid)
2926, 2840	C-H stretch (aliphatic)	
1724	C=O stretch (carboxylic acid dimer) [3]	
Azelaic Acid Esters (general)	2930, 2855	C-H stretch (aliphatic)
1730-1740	C=O stretch (ester)	
1170-1250	C-O stretch (ester)	
Azelaic Acid Amides (general)	~3300 (broad)	N-H stretch (amide)
2930, 2855	C-H stretch (aliphatic)	
~1640 (Amide I)	C=O stretch (amide)	
~1540 (Amide II)	N-H bend and C-N stretch	

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Compound	Molecular Weight (g/mol)	Key m/z values (and interpretation)
Azelaic Acid	188.22	187 ([M-H] ⁻), 171 ([M-H ₂ O] ⁻), 125[4]
Dimethyl Azelate	216.27	216 ([M] ⁺), 185 ([M-OCH ₃] ⁺), 152, 74
Diethyl Azelate	244.32	244 ([M] ⁺), 199 ([M-OC ₂ H ₅] ⁺), 152
Dibutyl Azelate	300.43	300 ([M] ⁺), 227 ([M-OC ₄ H ₉] ⁺), 152
Azelaic Acid Diamide	186.25	186 ([M] ⁺), 169 ([M-NH ₃] ⁺), 142

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample matrix.

NMR Spectroscopy

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent depends on the solubility of the analyte.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **¹H NMR Acquisition:**

- A standard one-pulse sequence is typically used.
- Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
 - A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation:
 - Liquids (Esters): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
 - Solids (Azelaic Acid, Amides): The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.
 - The sample spectrum is then recorded.
 - The spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

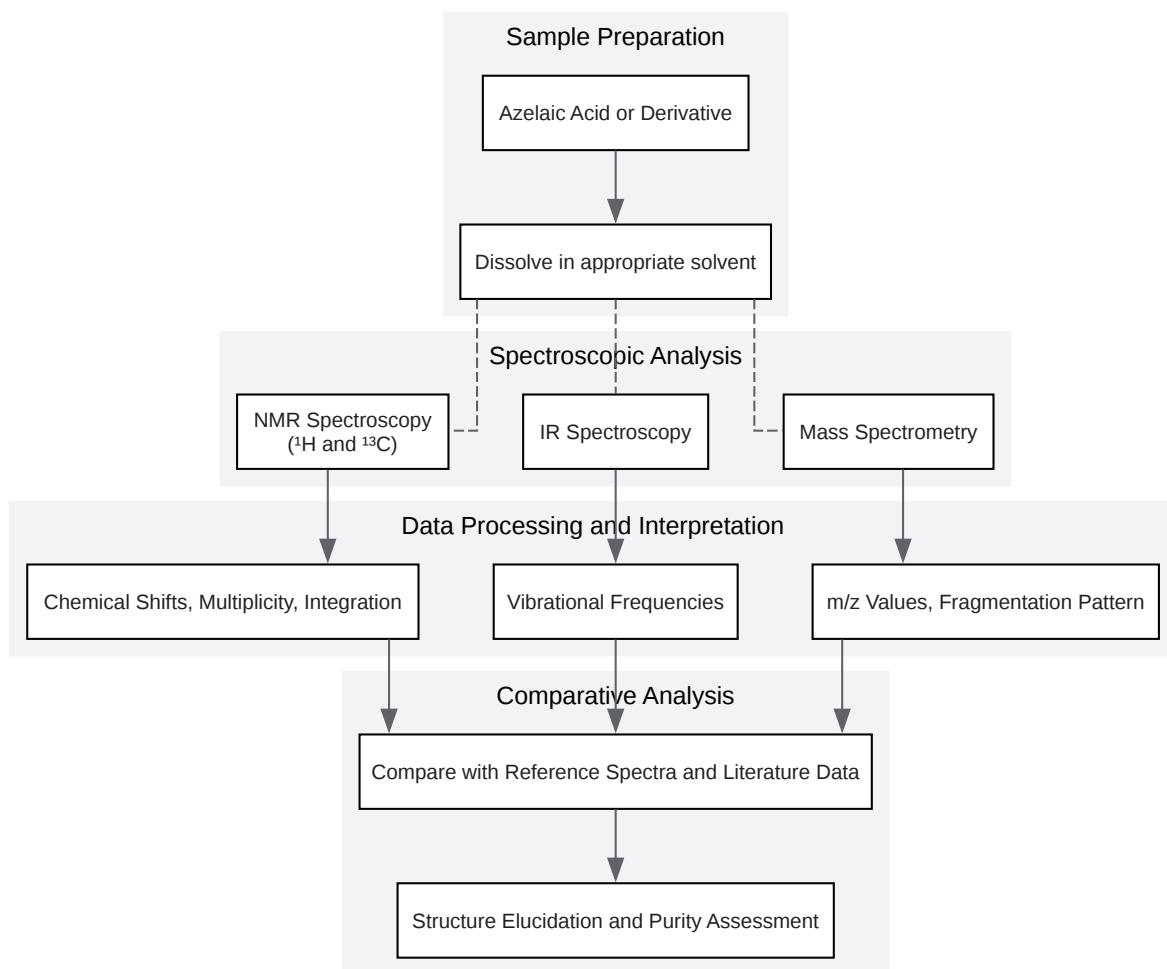
Mass Spectrometry

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives like esters. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile compounds like azelaic acid. The sample is dissolved in a suitable solvent and separated on a liquid chromatography column before being introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
- Ionization:
 - Electron Ionization (EI): Commonly used in GC-MS, this high-energy technique causes extensive fragmentation, providing a detailed fragmentation pattern.
 - Electrospray Ionization (ESI): A soft ionization technique used in LC-MS that typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$, providing molecular weight information.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

Workflow and Signaling Pathway Diagrams

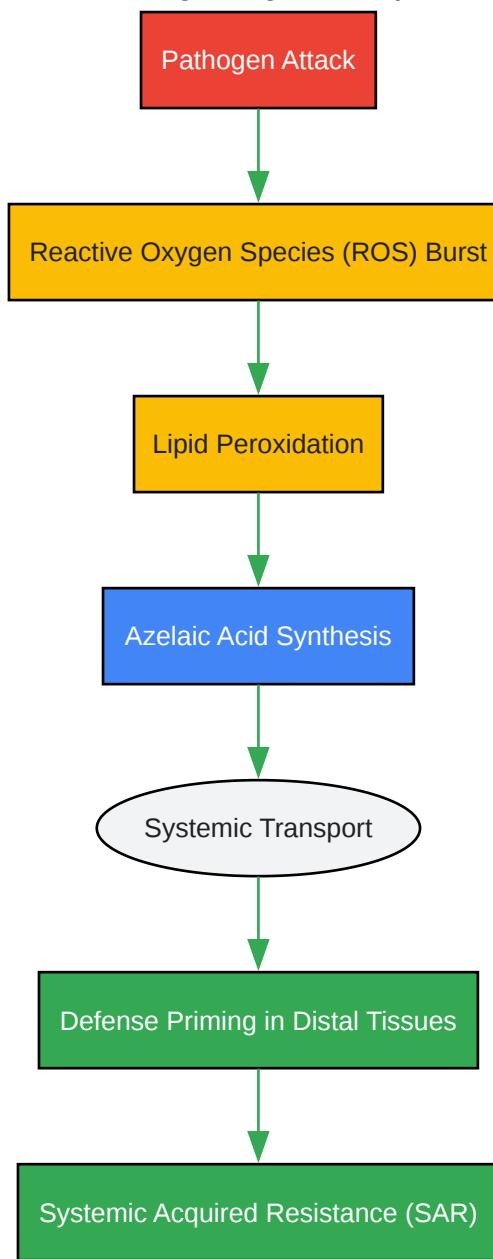
The following diagrams illustrate the logical workflow for comparing spectroscopic data and a representative signaling pathway where azelaic acid plays a role.

Spectroscopic Data Comparison Workflow

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Caption: Workflow for the comparison of spectroscopic data of azelaic acid derivatives.

Simplified Plant Defense Signaling Pathway Involving Azelaic Acid

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Caption: Role of azelaic acid in plant defense signaling.

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